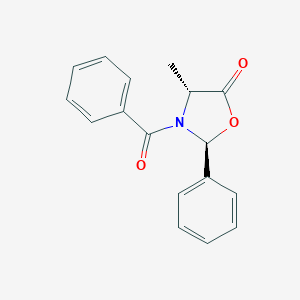

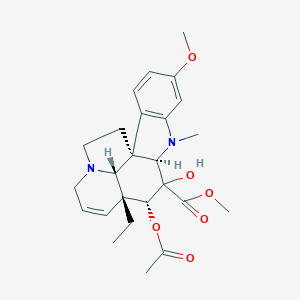

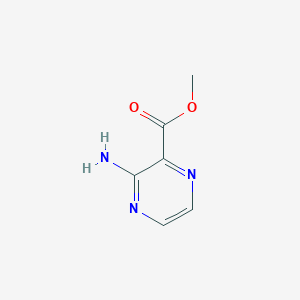

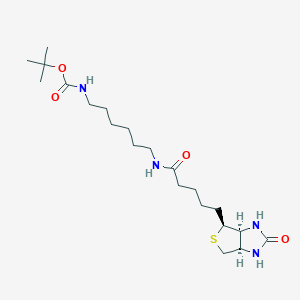

(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone" is a compound of interest in the field of organic chemistry due to its potential applications in asymmetric synthesis and medicinal chemistry. This compound, like other oxazolidinones, is used as a chiral auxiliary and reagent in the synthesis of various organic compounds, offering a pathway to enantiomerically pure products.

Synthesis Analysis

The synthesis of oxazolidinone derivatives often involves stereoselective or diastereoselective methodologies to obtain the desired chiral purity. For instance, the stereoselective synthesis of nonproteinogenic amino acids from oxazolidinones has been reported, highlighting the versatility of oxazolidinones as precursors in synthetic organic chemistry (Wee & Mcleod, 2003).

Molecular Structure Analysis

X-ray crystallography has been extensively used to determine the molecular structure of oxazolidinone derivatives. For example, the crystal structure of certain oxazolidinone compounds has been analyzed to understand their stereochemical properties and how they might influence reactivity and interaction with other molecules (Abell, Taylor & Oldham, 1996).

科学研究应用

Novel Antibacterial Agents

Oxazolidinones have been identified as a novel class of synthetic antimicrobial agents with a unique mechanism for inhibiting protein synthesis. They display bacteriostatic activity against significant human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid, a member of the oxazolidinone class, has shown high activity in vivo against infections due to gram-positive pathogens, demonstrating the potential of oxazolidinones as alternative treatments for serious infections caused by resistant gram-positive organisms (Diekema & Jones, 2000).

Improvement of Biological Profiles

Efforts have been made to discover new oxazolidinone-based antibacterial agents with an improved biological profile. This pursuit is highlighted by the application patents that detail oxazolidinone derivatives with enhanced activity, showcasing significant research and development efforts to find potent antibacterial agents with potentially novel spectra of activity (Poce et al., 2008).

Resistance Challenges and Mechanisms

The emergence of linezolid-resistant Staphylococcus poses significant challenges for treating infections caused by these organisms. Research systematically reviews the epidemiological, microbiological, and clinical features of linezolid-resistant Staphylococcus infections, emphasizing the need for novel agents or strategies to overcome resistance mechanisms (Gu et al., 2013).

属性

IUPAC Name |

(2S,4R)-3-benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-12-17(20)21-16(14-10-6-3-7-11-14)18(12)15(19)13-8-4-2-5-9-13/h2-12,16H,1H3/t12-,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBOGYZALFWLOF-WBMJQRKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)O[C@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550469 |

Source

|

| Record name | (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone | |

CAS RN |

118995-17-8 |

Source

|

| Record name | (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide](/img/structure/B23631.png)

![2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B23670.png)